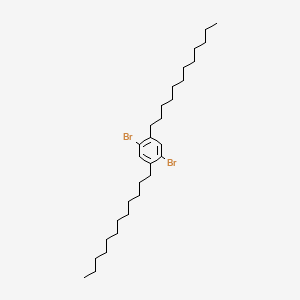

1,4-Dibromo-2,5-didodecylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dibromo-2,5-didodecylbenzene: is an organic compound with the molecular formula C30H52Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two dodecyl (C12H25) chains are substituted at the 2 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1,4-Dibromo-2,5-didodecylbenzene can be synthesized through a multi-step process:

-

Preparation of Dodecylmagnesium Bromide:

-

Formation of 1,4-Didodecylbenzene:

- The pre-prepared dodecylmagnesium bromide solution is added dropwise to a mixture of 1,4-dibromobenzene, Ni(dppp)Cl2, and THF under a nitrogen atmosphere. The reaction mixture is stirred at 70°C overnight .

-

Bromination to Form this compound:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

1,4-Dibromo-2,5-didodecylbenzene undergoes several types of chemical reactions, including:

-

Substitution Reactions:

-

Oxidation and Reduction Reactions:

- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Suzuki Cross-Coupling:

Major Products Formed:

Terphenyl Derivatives:

Wissenschaftliche Forschungsanwendungen

1,4-Dibromo-2,5-didodecylbenzene has several scientific research applications:

-

Organic Electronics:

-

Materials Science:

-

Surface Chemistry:

Wirkmechanismus

The mechanism of action of 1,4-dibromo-2,5-didodecylbenzene primarily involves its reactivity in substitution reactionsThe compound’s long alkyl chains contribute to its solubility and self-assembly properties, making it suitable for applications in materials science and organic electronics .

Vergleich Mit ähnlichen Verbindungen

-

1,4-Diiodo-2,5-didodecylbenzene:

- Similar in structure but with iodine atoms instead of bromine. Used in similar applications, including the synthesis of oligo(1,4-phenylene ethynylene) .

-

1,4-Dibromo-2,5-ditridecylbenzene:

- Similar structure with tridecyl (C13H27) chains instead of dodecyl. Used in surface chemistry and nanostructured materials .

Uniqueness:

1,4-Dibromo-2,5-didodecylbenzene is unique due to its specific combination of bromine atoms and dodecyl chains, which confer distinct solubility, reactivity, and self-assembly properties. These characteristics make it particularly valuable in the synthesis of advanced materials and organic electronic devices .

Biologische Aktivität

1,4-Dibromo-2,5-didodecylbenzene (12DB) is a brominated aromatic compound that has garnered attention in various fields of research, particularly in materials science and organic electronics. Its unique structure, characterized by long alkyl chains and bromine substituents, influences its biological activity and potential applications. This article explores the biological activity of 12DB, including its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C20H34Br2

- Molecular Weight : 426.3 g/mol

- Structural Features :

- Two dodecyl chains that enhance lipophilicity.

- Two bromine atoms that can participate in electrophilic reactions.

Biological Activity Overview

The biological activity of 12DB is primarily linked to its interactions with cellular membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function.

- Membrane Interaction : The long dodecyl chains facilitate insertion into lipid membranes, which can disrupt membrane integrity and alter permeability . This property may contribute to cytotoxic effects on various cell lines.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis .

- Enzyme Inhibition : Preliminary studies suggest that 12DB may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Cytotoxicity Studies

A study conducted on human liver cancer cells (HepG2) assessed the cytotoxic effects of 12DB. The results indicated:

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .

Antimicrobial Activity

Research has explored the antimicrobial properties of 12DB against various bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL across different strains, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

| Compound | IC50 (µM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 15 | Moderate (32-64 µg/mL) | Membrane disruption, ROS generation |

| Bisphenol A | 25 | Low | Endocrine disruption |

| Dodecylbenzene | 20 | Moderate | Membrane fluidity alteration |

Eigenschaften

IUPAC Name |

1,4-dibromo-2,5-didodecylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52Br2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRICMZMMSGLDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.